![molecular formula C19H24N4O3S B2954064 Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1324338-66-0](/img/structure/B2954064.png)
Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate
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Overview
Description
“Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate” is a compound that contains a thiadiazole ring . Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . Compounds containing thiadiazole have a broad spectrum of biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other compounds in the presence of triethylamine . The exact synthesis process for “Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate” is not specified in the available resources.Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The exact molecular structure of “Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate” is not provided in the available resources.Physical And Chemical Properties Analysis
Thiadiazoles are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . The specific physical and chemical properties of “Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate” are not provided in the available resources.Scientific Research Applications
Antibacterial Activity
Compounds containing the 1,3,4-thiadiazole scaffold, like the one you’re interested in, have shown considerable antibacterial activity. For example, certain derivatives have been compared favorably against standard drugs in their effectiveness against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa .
Chemical Stability Analysis
The 1,3,4-thiadiazole derivatives’ chemical stability can be assessed through computational methods like HOMO and LUMO energy calculations. These studies help in estimating the stability and reactivity of such compounds .
Anti-HIV Potential
Indole derivatives, which are structurally related to thiadiazoles, have been reported to possess anti-HIV properties. Molecular docking studies are often performed to evaluate their effectiveness .
Diverse Biological Activities
Thiadiazoles are known for their wide range of biological activities. For instance, some derivatives have been screened for preliminary in vitro antibacterial activity against various pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Synthetic Methodology Research
Research into the synthesis of thiadiazole derivatives is ongoing. Efforts to acquire specific compounds using different synthetic methods can lead to the discovery of new reactions or improvements in existing ones .
Biological Evaluation for Drug Development
New 1,3,4-thiadiazole derivatives are constantly being synthesized and evaluated for their potential as drug candidates. This includes assessing their pharmacological properties and therapeutic efficacy .
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives can block the activity of heat shock protein 90 (hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins .
Mode of Action
It’s known that the thiadiazole ring, a component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound might interact with its targets through these substitution reactions.
Biochemical Pathways
Given that thiadiazole derivatives can inhibit hsp90 , it’s plausible that this compound could affect protein folding pathways and potentially lead to the degradation of several oncoproteins .
Result of Action
It’s known that inhibition of hsp90 can lead to the degradation of several oncoproteins , suggesting potential anticancer effects.
Action Environment
It’s worth noting that the thiadiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile could potentially influence the compound’s action and stability in different environments.
properties
IUPAC Name |
ethyl 2-[[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-26-19(25)15-6-4-5-7-16(15)20-17(24)12-23-10-8-14(9-11-23)18-22-21-13(2)27-18/h4-7,14H,3,8-12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRIMNLEGUUUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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